molecular formula C22H30Br2O2 B8488622 2,6-Dibromo-1,5-bis(hexyloxy)naphthalene CAS No. 207799-29-9

2,6-Dibromo-1,5-bis(hexyloxy)naphthalene

Cat. No.: B8488622
CAS No.: 207799-29-9
M. Wt: 486.3 g/mol
InChI Key: PBNXBXCHWZLFLB-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,5-bis(hexyloxy)naphthalene is a useful research compound. Its molecular formula is C22H30Br2O2 and its molecular weight is 486.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

207799-29-9

Molecular Formula

C22H30Br2O2

Molecular Weight

486.3 g/mol

IUPAC Name

2,6-dibromo-1,5-dihexoxynaphthalene

InChI

InChI=1S/C22H30Br2O2/c1-3-5-7-9-15-25-21-17-11-14-20(24)22(18(17)12-13-19(21)23)26-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3

InChI Key

PBNXBXCHWZLFLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC2=C1C=CC(=C2OCCCCCC)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an inert atmosphere, sodium ethoxide (2.76 g, 40.6 mmol) and 2,6-dibromo-1,5-di hydroxynaphthalene (5 g, 15.7 mmol) were dissolved in ethanol (60 ml). Under reflux, ethanol solution (10 ml) of hexylbromide (6.7 g, 40.6 mmol) was added dropwise in 10 minutes. It was refluxed for 5 hours and then left for cooling. The reaction mixture was added to 1N sodium-hydroxide aqueous solution, and the depositing precipitate was filtrated. The precipitate was washed with methylene chloride, and the washed solution was concentrated under a reduced pressure to obtain a crude product. The desired product was obtained after purifying by silica gel chromatography (toluene:hexane=4:1).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
48%

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